
3-Benzoylbenzonitrile
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Overview
Description
3-Benzoylbenzonitrile is an organic compound with the molecular formula C14H9NO. It is a derivative of benzonitrile, characterized by the presence of a benzoyl group attached to the benzene ring. This compound is known for its applications in various fields, including organic synthesis and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Benzoylbenzonitrile can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile. This method is advantageous due to its mild reaction conditions and low production cost .
Industrial Production Methods: In industrial settings, this compound is often produced through the ammoxidation of toluene, where toluene reacts with ammonia and oxygen at high temperatures (400-450°C). This method is efficient and suitable for large-scale production .
Chemical Reactions Analysis
Coordination Chemistry
Benzonitrile derivatives form labile coordination complexes with transition metals . For example:
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PdCl₂(PhCN)₂ : Benzonitrile ligands are readily displaced by stronger donors, suggesting 3-benzoylbenzonitrile could act as a precursor in catalyst design.
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Electronic Effects : The electron-withdrawing benzoyl group may modulate metal-ligand binding strength compared to unsubstituted benzonitrile.
Supramolecular Recognition
This compound’s nitrile group participates in host-guest interactions with macrocyclic receptors :
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Key-Lock Binding : Co-crystallization with phosphine oxide-functionalized macrocycles (e.g., FA1-[P(O)Ph]₃) occurs via C–H⋯N and C–H⋯π interactions.
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Applications : Enables structural determination of benzonitrile-containing drugs like crisaborole (anti-inflammatory) and alectinib (anticancer) .
Nucleophilic Additions
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Cyanide Reactivity : The nitrile group may undergo hydrolysis to carboxylic acids under acidic or basic conditions, though no direct data exists for this derivative.
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Ketone Reactivity : The benzoyl group is susceptible to nucleophilic attack (e.g., Grignard additions), but steric hindrance from the meta-substituent could limit reactivity.
Scientific Research Applications
3-Benzoylbenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: Research explores its potential in drug development and as a precursor for pharmaceuticals.
Industry: It is utilized in the production of dyes, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Benzoylbenzonitrile exerts its effects involves interactions with various molecular targets. It can act as a ligand, forming coordination complexes with transition metals. These complexes are often labile and can be displaced by stronger ligands, making them useful in synthetic chemistry .
Comparison with Similar Compounds
Benzonitrile: A simpler compound with a similar nitrile group but without the benzoyl substitution.
4-Benzoylbenzonitrile: Another derivative with the benzoyl group attached at a different position on the benzene ring.
Uniqueness: 3-Benzoylbenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it valuable in specific synthetic applications where other compounds may not be suitable .
Properties
CAS No. |
6136-62-5 |
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Molecular Formula |
C14H9NO |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
3-benzoylbenzonitrile |
InChI |
InChI=1S/C14H9NO/c15-10-11-5-4-8-13(9-11)14(16)12-6-2-1-3-7-12/h1-9H |
InChI Key |
ICRUXLLOLAPKFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)C#N |
Origin of Product |
United States |
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